molecular formula C15H21FN2O3S B7720578 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide

2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B7720578
M. Wt: 328.4 g/mol
InChI Key: ZCZJVSCUHGRQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide, also known as CMDSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. CMDSA is a sulfonamide derivative that has shown promising results in drug discovery and development, particularly in the field of cancer research.

Scientific Research Applications

2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has shown potential in various research fields, particularly in the field of cancer research. Studies have shown that 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide exhibits anticancer activity by inhibiting the growth of cancer cells. 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has shown potential in the treatment of other diseases such as HIV and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells, making it a potential target for cancer therapy. By inhibiting CAIX, 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide disrupts the pH balance in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has been shown to have low toxicity and good bioavailability, making it a promising compound for drug development. Additionally, 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide is its high purity and yield, making it a viable compound for research applications. Additionally, 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has shown low toxicity and good bioavailability, making it a promising compound for drug development. However, one of the limitations of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide is its limited solubility in water, which can affect its efficacy in certain research applications.

Future Directions

There are several future directions for 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide research. One direction is the optimization of the synthesis method to increase the yield and purity of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide. Another direction is the investigation of the efficacy of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide in combination with other anticancer drugs. Additionally, further research is needed to investigate the potential applications of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide in the treatment of other diseases such as HIV and Alzheimer's disease.
Conclusion:
In conclusion, 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide is a promising compound with potential applications in various research fields, particularly in the field of cancer research. The synthesis method of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has been optimized to yield high purity and yield, making it a viable compound for research applications. The mechanism of action of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide involves the inhibition of carbonic anhydrase IX, leading to apoptosis in cancer cells. 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has shown low toxicity and good bioavailability, making it a promising compound for drug development. There are several future directions for 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide research, including the optimization of the synthesis method and investigation of its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide involves the reaction of 2,6-dimethylaniline with cyclohexylmethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(2-chloroacetyl)acetamide to obtain 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide. The synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has been optimized to yield high purity and yield, making it a viable compound for research applications.

properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-22(20,21)18(14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h7-10,14H,2-6,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZJVSCUHGRQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)F)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675332
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(4-fluorophenyl)acetamide

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